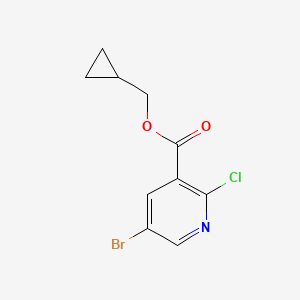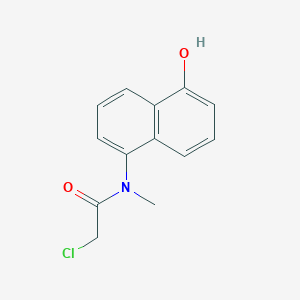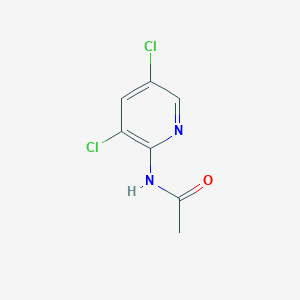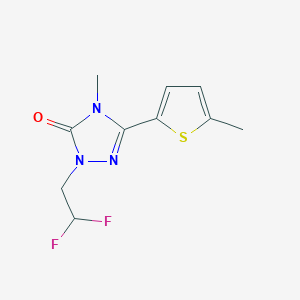
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate is a compound likely to be of interest in various fields of chemistry, including organic synthesis and material science. Its structure suggests potential reactivity and utility due to the presence of a cyclopropyl group, a bromine atom, and a chloropyridine moiety, each of which imparts distinct chemical properties.
Synthesis Analysis
The synthesis of similar compounds typically involves multi-step organic reactions. For instance, the preparation of related bromo and chloro pyridine derivatives might involve nucleophilic substitution reactions, cyclopropanation, or other specific transformations tailored to introduce the desired functional groups at specific positions on the pyridine ring. These syntheses require precise conditions, including the choice of solvents, temperature control, and the use of specific reagents to achieve high yield and purity (G. Anuradha et al., 2014).
Molecular Structure Analysis
The molecular structure of cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate, like its analogs, can be characterized by spectroscopic techniques such as FT-IR, NMR (both 1H and 13C), and possibly X-ray crystallography. These methods provide detailed information about the molecular framework, including the arrangement of atoms, the presence of specific functional groups, and the stereochemistry of the molecule. Crystallographic analysis, in particular, offers insights into the molecular conformation and intermolecular interactions within the crystal lattice (G. Anuradha et al., 2014).
科学的研究の応用
Synthesis and Characterization
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate is a compound used in various chemical syntheses and characterizations. Anuradha et al. (2014) conducted a study on a related compound, 5-bromo-1-(2-cyano-pyridin-4-yl)-1H-indazole-3-carboxylic acid diethylamide, which was synthesized from 5-bromoindazole-3-carboxylic acid methylester. The structural identification of the compound was achieved through FT-IR, 1H NMR, 13C NMR spectroscopy, elemental analysis data, and single crystal X-ray diffraction studies, emphasizing the compound's utility in synthesis and structural analysis (Anuradha, G., Vasuki, G., Surendrareddy, G., Veerareddy, A., & Dubey, P., 2014).
Biological Activity
In the realm of biological activity, Tian et al. (2009) explored cyclopropanecarboxylic acid derivatives, highlighting their biological significance. The study synthesized N-(substituted) cyclopropanecarboxyl-N′-pyridin-2-yl thioureas and discovered their excellent herbicidal and fungicidal activities, showcasing the potential of cyclopropane-based compounds in biological applications (Tian, L., Song, J., Wang, J., & Liu, B., 2009).
Synthetic Methodologies
Wen-bo (2011) detailed the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important intermediate for a new insecticide, chlor-antraniliprole. The synthesis involved multiple steps, including nucleophilic substitution, cyclization, bromination, dehydrogenation, and hydrolysis, providing insights into the complexities of synthesizing such intricate molecules (Wen-bo, N., 2011).
Catalysis and Reaction Optimization
Jianguo Ji, Tao Li, and W. Bunnelle (2003) conducted a study on the selective amination of polyhalopyridines catalyzed by a palladium-xantphos complex. They successfully achieved high yields and excellent chemoselectivity in the amination of 5-bromo-2-chloropyridine, demonstrating the compound's utility in catalysis and reaction optimization (Jianguo Ji, Tao Li, & W. Bunnelle, 2003).
Safety And Hazards
特性
IUPAC Name |
cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrClNO2/c11-7-3-8(9(12)13-4-7)10(14)15-5-6-1-2-6/h3-4,6H,1-2,5H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDTPZPSYCVOMSR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1COC(=O)C2=C(N=CC(=C2)Br)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.54 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cyclopropylmethyl 5-bromo-2-chloropyridine-3-carboxylate | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(3As,7aS)-2,3,3a,4,5,6,7,7a-octahydrofuro[3,2-b]pyridine;hydrochloride](/img/structure/B2482882.png)
![2-Chloro-N-[4-chloro-3-(5-cyclopropyltetrazol-1-yl)phenyl]acetamide](/img/structure/B2482883.png)
![3-(3-fluorophenyl)-8-(4-(3-methoxyphenyl)piperazine-1-carbonyl)-[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/structure/B2482884.png)
![3-hydroxy-N'-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]benzohydrazide](/img/structure/B2482887.png)
![N-(1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)-3-(phenylthio)propanamide](/img/structure/B2482888.png)


![N-(3-(dimethylamino)propyl)-N-(4-methoxybenzo[d]thiazol-2-yl)-5-nitrobenzo[b]thiophene-2-carboxamide hydrochloride](/img/structure/B2482891.png)
![N-[cyano(2-methoxyphenyl)methyl]-1-methyl-5-phenyl-1H-pyrazole-4-carboxamide](/img/structure/B2482896.png)
![Methyl 4-(phenylsulfanyl)-2-[3-(trifluoromethyl)phenyl]-5-pyrimidinyl ether](/img/structure/B2482897.png)

![N-(1-Cyclohexylpiperidin-4-yl)-4-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]benzamide](/img/structure/B2482902.png)

![3-(2-chlorophenyl)-5-methyl-N-(3-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2482905.png)